molecular formula C22H20N2OS2 B4268161 3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4268161
M. Wt: 392.5 g/mol
InChI Key: UJRHSGBYLICEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is not well understood. However, it is believed that this compound acts as a potent inhibitor of certain enzymes and proteins involved in the regulation of various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one are diverse and complex. This compound has been shown to have potent anti-inflammatory, anti-tumor, and immunomodulatory effects. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cell types. Additionally, this compound has been shown to modulate immune responses, including T-cell activation and cytokine production.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent and broad-spectrum activity. This compound has been shown to be effective against a wide range of cell types and diseases, making it a valuable tool for researchers. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the primary limitations is its lack of specificity. This compound can inhibit a wide range of enzymes and proteins, making it difficult to isolate the specific effects of the compound on a particular pathway or process. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. One of the primary areas of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Another area of research is the elucidation of the mechanism of action of this compound. Researchers are working to understand the specific enzymes and proteins that are targeted by this compound and the downstream effects of this inhibition. This information could help to guide the development of more specific and effective drugs based on this compound.
Finally, researchers are exploring the use of this compound as a tool for studying various cellular processes. This compound has been shown to have potent effects on various pathways and processes, making it a valuable tool for researchers studying these processes. Researchers are also exploring the use of this compound in combination with other drugs or therapies to enhance their efficacy and reduce side effects.

Scientific Research Applications

The thienopyrimidine compound, 3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-(3,3-diphenylpropyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS2/c1-15-14-19-20(27-15)23-22(26)24(21(19)25)13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRHSGBYLICEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)N(C2=O)CCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-diphenylpropyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.